2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
説明
This compound is a 1,5-disubstituted imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring attached to the imidazole’s N1 atom. The 5-position of the imidazole core is substituted with a phenyl group, while the 2-position is linked to a thioacetonitrile moiety via a sulfur atom.
特性
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-17(20)24-15-8-6-14(7-9-15)23-16(13-4-2-1-3-5-13)12-22-18(23)25-11-10-21/h1-9,12,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAHQRKNHVSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders. This article explores its biological activity, focusing on mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a difluoromethoxy group, an imidazole ring, and a thioether linkage, which contribute to its biological properties.
Research indicates that this compound acts as an inhibitor of β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE1, the compound may reduce the formation of amyloid plaques, thereby potentially slowing the progression of Alzheimer's disease and other related neurodegenerative disorders .
1. Inhibition of BACE1
Studies have shown that 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile exhibits potent inhibitory activity against BACE1. In vitro assays demonstrated IC50 values in the nanomolar range, indicating strong efficacy as a therapeutic agent for Alzheimer's disease .
2. Anti-Diabetic Potential
In addition to its neuroprotective effects, this compound has been evaluated for its anti-diabetic properties. A series of related imidazole derivatives have been synthesized and tested for α-glucosidase inhibition. Some derivatives demonstrated significant hypoglycemic effects in vivo, suggesting that 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile may also be beneficial in managing blood glucose levels .
Case Study 1: Alzheimer’s Disease Model
In a preclinical model of Alzheimer’s disease, administration of the compound resulted in a marked decrease in amyloid plaque deposition in the brain. Behavioral assessments indicated improvements in cognitive function compared to control groups treated with placebo .
Case Study 2: Metabolic Syndrome
In diabetic rat models, treatment with related imidazole compounds led to improved glucose tolerance and reduced insulin resistance. The compounds were shown to enhance pancreatic β-cell function and increase insulin sensitivity .
Data Tables
類似化合物との比較
Structural Features
The following table highlights key structural differences between the target compound and related imidazole derivatives:
Physicochemical Properties
- Melting Points: Imidazoles with bulky substituents (e.g., 4,5-diphenyl derivatives) exhibit higher melting points (>200°C) due to rigid packing . The target compound’s difluoromethoxy group may lower melting points slightly compared to non-fluorinated analogs.
- Solubility : Thioacetonitrile’s polarity may improve aqueous solubility relative to purely aromatic substituents (e.g., trifluoromethylphenyl in ).
- Spectroscopy : The difluoromethoxy group would show distinct $^{19}\text{F}$ NMR signals near -80 ppm, while the thioacetonitrile’s nitrile group would exhibit IR stretches at ~2200 cm$^{-1}$ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
